WNK463, chemically named N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide, is a potent, selective, and orally bioavailable small molecule inhibitor of the With-No-Lysine (WNK) kinase family. [] It was initially developed by Novartis for its potential antihypertensive properties. [] In scientific research, WNK463 serves as a valuable tool to investigate the biological roles of WNK kinases in various cellular processes and disease models. [, , , , , , , , , , , , , , , , , , , ]
WNK463 is a small molecule inhibitor that targets the WNK (with-no-lysine [K]) kinase family, specifically acting as a pan-WNK inhibitor. This compound has garnered attention due to its potential therapeutic applications in regulating blood pressure, stroke, and various cancers, including triple-negative breast cancer and glioblastoma. WNK463 operates through an ATP-competitive mechanism, differentiating it from other inhibitors that may bind allosterically .
WNK463 was identified through high-throughput screening of small molecule libraries aimed at discovering specific inhibitors of WNK kinases. The compound is classified as a trihalo-sulfone and is part of a broader class of WNK inhibitors that includes other compounds like WNK476, which exhibit different binding characteristics .
The synthesis of WNK463 involves several key steps:
This synthetic pathway has been optimized for yield and efficiency, with reported yields for various intermediates ranging from 47% to 63% .
WNK463 features a complex molecular structure characterized by its trihalo-sulfone moiety. This structure is essential for its interaction with the ATP binding site of WNK kinases.
The crystallographic data for WNK463 in complex with WNK1 has been resolved to 2.9 Å, providing insights into its binding interactions. The electron density maps confirm the positioning of the compound within the active site of the kinase, highlighting critical interactions that contribute to its inhibitory activity .
WNK463 participates in various chemical reactions primarily related to its inhibition of WNK kinases. The compound's mechanism involves competitive inhibition where it binds to the ATP site of the kinase, preventing substrate phosphorylation. This interaction disrupts downstream signaling pathways critical for processes like cell proliferation and angiogenesis in cancer cells .
The mechanism of action for WNK463 involves its competitive inhibition of ATP binding to WNK kinases:
Data indicate that WNK463 can significantly decrease cellular activities such as motility and cytolytic functions in natural killer cells when tested in vitro .
Relevant analyses have shown that modifications to the halogen groups can significantly affect the potency of the compound against WNK kinases .
WNK463 has several potential scientific applications:
WNK463 functions as a potent ATP-competitive inhibitor, exploiting a unique structural feature in the WNK kinase ATP-binding pocket. Unlike typical kinases where the catalytic lysine residue resides in the β3 strand, WNK kinases position this lysine (Lys233 in WNK1) in the catalytic loop. This rearrangement creates a distinct hydrophobic pocket adjacent to the ATP-binding site. WNK463's trifluoromethyl-oxadiazolyl pyridine group occupies this hydrophobic pocket, while its imidazole-carboxamide moiety forms hydrogen bonds with the kinase hinge region, achieving high-affinity inhibition [1] [6]. This mechanism confers exceptional selectivity, as demonstrated by kinase profiling assays where WNK463 inhibited only 2 out of 442 tested human kinases at 10 µM [10].
WNK463 exhibits nanomolar potency against all four WNK isoforms but displays variable affinity:
WNK Isoform | IC₅₀ (nM) | Relative Potency |
---|---|---|
WNK2 | 1 | Highest |
WNK1 | 5 | High |
WNK3 | 6 | High |
WNK4 | 9 | Moderate |
Table 1: Isoform-specific inhibition profiles of WNK463. Data from biochemical kinase assays [4] [9] [10].
The 9-fold difference between WNK2 and WNK4 inhibition likely stems from variations in their catalytic domain sequences, particularly residues lining the ATP-binding cleft. This differential inhibition may have physiological implications, given the distinct tissue distributions of WNK isoforms [9].
All-atom simulations reveal that WNK463 binding induces conformational changes in WNK kinases, stabilizing an inactive state. Key observations include:
WNK463 demonstrates favorable pharmacokinetics in rodent models:
Parameter | C57BL/6 Mice | Sprague Dawley Rats |
---|---|---|
Oral bioavailability | 100% | 74% |
Plasma half-life (t₁/₂) | 3.6 hours | 2.1 hours |
Cₘₐₓ (10 mg/kg p.o.) | 1,170 nM | 1,170 nM |
Tissue distribution | Kidney > Brain | Kidney > Liver |
Table 2: Pharmacokinetic parameters of WNK463 in rodent models [1] [5] [9].
Notably, WNK463 achieves sufficient brain penetration to modulate hippocampal WNK activity, reducing phosphorylation of the downstream effector OSR1 by >60% at 3 hours post-administration. This distribution underpins its effects on neuronal glucose uptake and memory enhancement in mice [8] [9].
In spontaneously hypertensive rats (SHRs), oral administration of WNK463 produces dose-responsive physiological changes:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1